N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide
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Overview
Description
N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide is a synthetic organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a cyanomethyl group, an ethyl-substituted furan ring, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with an appropriate furan derivative, such as 5-ethylfuran-2-carboxylic acid.
Attachment of the Cyanomethyl Group: The cyanomethyl group is introduced through a nucleophilic substitution reaction using a cyanomethylating agent, such as cyanomethyl chloride.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-[2-(5-methylfuran-2-yl)azepan-1-yl]acetamide
- N-(cyanomethyl)-2-[2-(5-propylfuran-2-yl)azepan-1-yl]acetamide
- N-(cyanomethyl)-2-[2-(5-butylfuran-2-yl)azepan-1-yl]acetamide
Uniqueness
N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide is unique due to the presence of the ethyl-substituted furan ring, which can impart distinct chemical and biological properties compared to its analogs with different alkyl substitutions
Properties
IUPAC Name |
N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-13-7-8-15(21-13)14-6-4-3-5-11-19(14)12-16(20)18-10-9-17/h7-8,14H,2-6,10-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHUBSVJAVBDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2CCCCCN2CC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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